4-(chloromethyl)-1-cyclopropyl-1H-1,2,3-triazole

Catalog No.
S2783750
CAS No.
1872177-03-1
M.F
C6H8ClN3
M. Wt
157.6
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(chloromethyl)-1-cyclopropyl-1H-1,2,3-triazole

CAS Number

1872177-03-1

Product Name

4-(chloromethyl)-1-cyclopropyl-1H-1,2,3-triazole

IUPAC Name

4-(chloromethyl)-1-cyclopropyltriazole

Molecular Formula

C6H8ClN3

Molecular Weight

157.6

InChI

InChI=1S/C6H8ClN3/c7-3-5-4-10(9-8-5)6-1-2-6/h4,6H,1-3H2

InChI Key

GBFJKICHUCJUDY-UHFFFAOYSA-N

SMILES

C1CC1N2C=C(N=N2)CCl

Solubility

not available

4-(Chloromethyl)-1-cyclopropyl-1H-1,2,3-triazole is a synthetic compound that belongs to the class of 1,2,3-triazoles, characterized by a five-membered heterocyclic structure containing three nitrogen atoms. This compound features a chloromethyl group and a cyclopropyl moiety, which contribute to its unique chemical properties and potential biological activities. The molecular formula for this compound is C5H8ClN3C_5H_8ClN_3, with an approximate molar mass of 145.59g/mol145.59\,g/mol .

, particularly nucleophilic substitution reactions. This allows for the formation of derivatives by reacting with different nucleophiles. The triazole ring itself is known for its stability and reactivity in cycloaddition reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which can yield diverse triazole derivatives .

Compounds containing the 1,2,3-triazole moiety have been extensively studied for their biological activities. They exhibit a broad range of pharmacological properties, including antifungal, antibacterial, antiviral, and anticancer activities. Specifically, triazoles are known to inhibit fungal cytochrome P450 enzymes critical for ergosterol biosynthesis in fungi, leading to effective antifungal action . Furthermore, derivatives like 4-(chloromethyl)-1-cyclopropyl-1H-1,2,3-triazole may possess unique mechanisms of action that enhance their efficacy against resistant strains of pathogens.

The synthesis of 4-(chloromethyl)-1-cyclopropyl-1H-1,2,3-triazole typically involves several methods:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method allows for the formation of 1,4-disubstituted triazoles through the reaction of azides with terminal alkynes under copper catalysis .
  • Metal-Free Methods: Recent advancements include metal-free strategies that utilize organocatalysts or solvent-promoted conditions to achieve similar results without the need for heavy metals .

These synthetic routes are advantageous as they can be conducted under mild conditions and often yield high purity products.

4-(Chloromethyl)-1-cyclopropyl-1H-1,2,3-triazole has potential applications in pharmaceuticals due to its biological activities. It may serve as a lead compound for developing new antifungal agents or other therapeutic drugs targeting resistant microbial strains. Additionally, its unique structural features could be exploited in the synthesis of novel materials or as intermediates in organic synthesis.

Interaction studies involving 4-(chloromethyl)-1-cyclopropyl-1H-1,2,3-triazole focus on its binding affinities and mechanisms of action against various biological targets. Research indicates that triazole derivatives interact with specific enzymes or receptors in pathogens, which may lead to inhibition of their growth or survival . Such studies are crucial for understanding the compound's potential therapeutic applications and optimizing its efficacy.

Several compounds share structural similarities with 4-(chloromethyl)-1-cyclopropyl-1H-1,2,3-triazole. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesBiological ActivityUnique Properties
4-(Chloromethyl)-1H-1,2,3-triazoleContains chloromethyl groupAntifungalCyclopropyl group enhances activity
4-(Methyl)-1H-1,2,3-triazoleMethyl substitutionAntibacterialNo chloroalkyl substituent
5-Aryl-1H-1,2,3-triazolesAryl groups at position 5AnticancerVaries based on aryl substitution
4-(2-Chloroethyl)-1-cyclopropyl-1H-1,2,3-triazole hydrochlorideChloroethyl groupAntifungalEnhanced solubility due to chloroethyl

The unique combination of a cyclopropyl group and a chloromethyl substituent in 4-(chloromethyl)-1-cyclopropyl-1H-1,2,3-triazole may contribute to distinct biological activities not observed in other triazole derivatives .

XLogP3

0.6

Dates

Modify: 2024-04-14

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